2'-(N-Methylanthraniloyl) Guanosine 3',5'-Cyclic Monophosphate Sodium Salt
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Overview
Description
2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt is a fluorescent, cell-permeable analog of cyclic guanosine monophosphate (cGMP). It is widely used in biochemical and pharmacological research due to its ability to act as a substrate for phosphodiesterase studies .
Preparation Methods
The synthesis of 2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt involves the reaction of guanosine 3’,5’-cyclic monophosphate with N-methylanthranilic acid under specific conditions. The reaction typically requires the use of coupling agents and protective groups to ensure the selective modification of the guanosine molecule . Industrial production methods may involve large-scale synthesis using automated equipment to ensure high yield and purity.
Chemical Reactions Analysis
2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study nucleotide interactions and enzyme activities.
Industry: Utilized in the development of diagnostic assays and research tools.
Mechanism of Action
The compound exerts its effects by mimicking the natural cGMP molecule. It interacts with cGMP-dependent protein kinases, cGMP-regulated channels, and cGMP-regulated cyclic nucleotide phosphodiesterases . These interactions lead to the activation of various signaling pathways involved in cellular processes such as memory, learning, and cognition .
Comparison with Similar Compounds
Similar compounds include:
Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt (cGMP): A natural cyclic nucleotide involved in cellular signaling.
Adenosine 3’,5’-Cyclic Monophosphate Sodium Salt (cAMP): Another cyclic nucleotide with similar signaling functions but different molecular targets.
2’-(N-Methylanthraniloyl) Guanosine 3’,5’-Cyclic Monophosphate Sodium Salt is unique due to its fluorescent properties and cell permeability, making it a valuable tool for studying cGMP-related processes in live cells .
Properties
Molecular Formula |
C18H18N6NaO8P |
---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
sodium;[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H19N6O8P.Na/c1-20-9-5-3-2-4-8(9)17(26)31-13-12-10(6-29-33(27,28)32-12)30-16(13)24-7-21-11-14(24)22-18(19)23-15(11)25;/h2-5,7,10,12-13,16,20H,6H2,1H3,(H,27,28)(H3,19,22,23,25);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1 |
InChI Key |
YSPAKCFRSSBJJK-KHXPSBENSA-M |
Isomeric SMILES |
CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H]3[C@@H](COP(=O)(O3)[O-])O[C@H]2N4C=NC5=C4N=C(NC5=O)N.[Na+] |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C4N=C(NC5=O)N.[Na+] |
Origin of Product |
United States |
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